Phosphine, dihexyl-
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Overview
Description
Phosphine, dihexyl- is an organophosphorus compound with the chemical formula ( \text{C}{12}\text{H}{27}\text{P} ). It is a tertiary phosphine, characterized by the presence of two hexyl groups attached to a phosphorus atom. This compound is notable for its applications in various fields, including catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, dihexyl- can be synthesized through the reaction of hexylmagnesium bromide with phosphorus trichloride. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}6\text{H}{13}\text{MgBr} \rightarrow \text{P}(\text{C}6\text{H}{13})_3 + 3 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the phosphine.
Industrial Production Methods
Industrial production of phosphine, dihexyl- often involves the use of Grignard reagents, such as hexylmagnesium bromide, reacting with phosphorus trichloride. The process is optimized for large-scale production by controlling reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphine, dihexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can participate in substitution reactions, where the hexyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines.
Scientific Research Applications
Phosphine, dihexyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of phosphine, dihexyl- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Phosphine, diphenyl-: Contains two phenyl groups instead of hexyl groups.
Phosphine, dimethyl-: Contains two methyl groups instead of hexyl groups.
Phosphine, diethyl-: Contains two ethyl groups instead of hexyl groups.
Uniqueness
Phosphine, dihexyl- is unique due to its longer alkyl chains, which provide distinct steric and electronic properties compared to its shorter-chain analogs. This uniqueness makes it particularly useful in specific catalytic applications where bulkier ligands are required to achieve desired reactivity and selectivity.
Properties
IUPAC Name |
dihexylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-3-5-7-9-11-13-12-10-8-6-4-2/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQIEVOJUWFMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCPCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458732 |
Source
|
Record name | Phosphine, dihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24674-43-9 |
Source
|
Record name | Phosphine, dihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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